

The Role of GSK-4716 in Metabolic Regulation: An In-depth Technical Guide

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Compound of Interest

Compound Name: GSK-4716

Cat. No.: B1672389

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Introduction

GSK-4716 is a synthetic small molecule that has garnered significant interest in the field of metabolic research. Initially mischaracterized in some contexts, it is crucial to establish from the outset that **GSK-4716** is a selective agonist for the Estrogen-Related Receptors beta (ERR β) and gamma (ERR γ)[1][2]. It is not a REV-ERB agonist. This guide will provide a comprehensive overview of **GSK-4716**'s mechanism of action, its impact on metabolic pathways, and detailed experimental methodologies for its study, focusing on its role as a potent modulator of ERR β / γ activity.

Estrogen-Related Receptors are orphan nuclear receptors that play a pivotal role in the regulation of cellular energy metabolism. They are constitutively active, meaning they do not require a natural ligand to bind to DNA and regulate gene expression[3]. ERR β and ERR γ are highly expressed in tissues with high energy demand, such as skeletal muscle, heart, and liver, where they orchestrate programs of mitochondrial biogenesis and function, fatty acid oxidation, and oxidative phosphorylation[1][4][5]. By activating these receptors, **GSK-4716** offers a pharmacological tool to investigate the therapeutic potential of targeting ERR β / γ in metabolic diseases.

Mechanism of Action of GSK-4716

GSK-4716 functions by binding to the ligand-binding domain of ERR β and ERR γ , enhancing their transcriptional activity[6]. This potentiation of ERR β/γ activity leads to the increased expression of a suite of genes involved in energy homeostasis. A key component of this mechanism is the coactivation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α) and PGC-1 β , which are master regulators of mitochondrial biogenesis and are themselves induced by **GSK-4716** treatment[1]. The activation of the PGC-1 α /ERR γ axis is central to the metabolic effects observed with **GSK-4716** administration[1][4].

Quantitative Data on the Metabolic Effects of GSK-4716

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of **GSK-4716** on metabolic parameters.

Table 1: In Vitro Effects of GSK-4716 on Gene Expression in Muscle Cells

Gene	Cell Type	Treatment	Fold Change vs. Vehicle	Reference
Ppargc1a (PGC-1α)	Primary mouse myotubes	10 μM GSK-4716 for 48h	Increased (specific value not provided)	[4]
Ppargc1b (PGC-1β)	Primary mouse myotubes	10 μM GSK-4716 for 48h	Increased (specific value not provided)	[4]
Cpt1b	Primary mouse myotubes	10 μM GSK-4716 for 48h	Increased (specific value not provided)	[4]
Atp5b	Primary mouse myotubes	10 μM GSK-4716 for 48h	Increased (specific value not provided)	[4]
Idh3	Primary mouse myotubes	10 μM GSK-4716 for 48h	Increased (specific value not provided)	[4]
Glucocorticoid Receptor (GR) mRNA	Differentiated C2C12 cells	GSK-4716 (concentration not specified)	Induced	[3]
11β-HSD1 mRNA	Differentiated C2C12 cells	GSK-4716 (concentration not specified)	Induced	[3]
H6PDH mRNA	Differentiated C2C12 cells	GSK-4716 (concentration not specified)	Induced	[3]
MAO-A mRNA	Differentiated C2C12 cells	GSK-4716 (concentration not specified)	Significantly Increased	[1]
TFR2 mRNA	HepG2 and AML12 cells	10 μM GSK-4716 for 12h	Significantly Increased	[7]

Table 2: In Vitro Effects of GSK-4716 on Mitochondrial Function

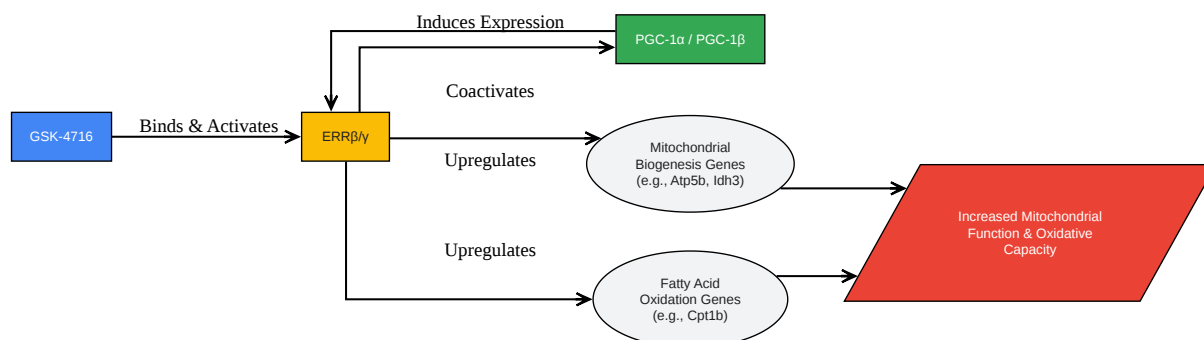
Parameter	Cell Type	Treatment	% Change vs. Vehicle	Reference
Citrate Synthase Activity	Primary mouse myotubes	10 μ M GSK-4716 for 48h	Increased (specific value not provided)	[4]
Cytochrome c Protein Levels	Primary mouse myotubes	10 μ M GSK-4716 for 48h	Increased (specific value not provided)	[4]

Table 3: In Vivo Effects of GSK-4716 on Metabolic Parameters in Mice

Parameter	Animal Model	Dosage	% Change vs. Vehicle	Reference
Glucose Tolerance	Mice	50 mg/kg	15% improvement	[2]
Adiposity	Mice	50 mg/kg	No reduction	[2]

Key Signaling Pathways Modulated by GSK-4716

The primary signaling cascade initiated by **GSK-4716** involves the activation of $\text{ERR}\beta/\gamma$ and the subsequent induction of the PGC-1 coactivators. This leads to a coordinated upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation.



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Caption: **GSK-4716** signaling pathway in metabolic regulation.

Experimental Protocols

In Vitro Treatment of Muscle Cells with GSK-4716

Objective: To assess the effect of **GSK-4716** on gene expression and mitochondrial function in cultured muscle cells.

Materials:

- Primary mouse myotubes or C2C12 myoblasts
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS) and Horse Serum (HS)
- **GSK-4716** (dissolved in DMSO)
- DMSO (vehicle control)

- RNA extraction kit (e.g., TRIzol)
- qRT-PCR reagents and primers for target genes
- Protein lysis buffer and antibodies for Western blotting (e.g., anti-cytochrome c)
- Citrate synthase activity assay kit

Methodology:

- Cell Culture and Differentiation:
 - Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
 - To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum for 4-6 days[1].
- **GSK-4716** Treatment:
 - Prepare a stock solution of **GSK-4716** in DMSO.
 - Treat differentiated myotubes with the desired concentration of **GSK-4716** (e.g., 10 μ M) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 24-48 hours)[4].
- Gene Expression Analysis (qRT-PCR):
 - Harvest cells and extract total RNA using a suitable kit.
 - Synthesize cDNA from the extracted RNA.
 - Perform quantitative real-time PCR using primers specific for target genes (e.g., Ppargc1a, Cpt1b) and a housekeeping gene for normalization (e.g., B2M)[4].
- Mitochondrial Function Assays:
 - For protein analysis, lyse the treated cells and determine protein concentration.

- Analyze protein levels of mitochondrial markers (e.g., cytochrome c) by Western blotting[4].
- Measure citrate synthase activity using a commercial assay kit according to the manufacturer's instructions[4].

In Vivo Administration of GSK-4716 in a Murine Model

Objective: To evaluate the systemic metabolic effects of **GSK-4716** in mice.

Materials:

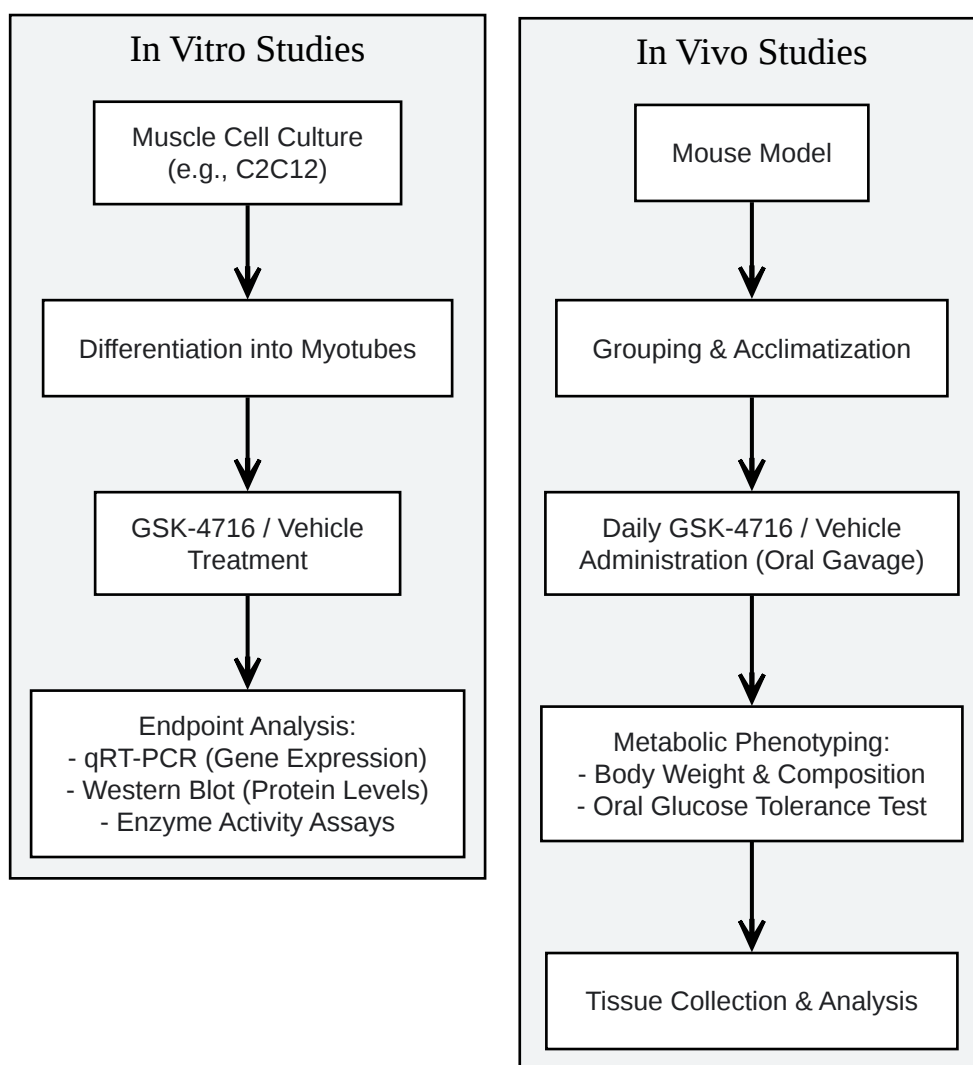
- Male C57BL/6J mice
- **GSK-4716**
- Vehicle solution (e.g., 0.5% methylcellulose)
- Glucose solution for oral glucose tolerance test (OGTT)
- Blood glucose monitoring system
- Equipment for body composition analysis (e.g., DEXA or MRI)

Methodology:

- Animal Acclimatization and Grouping:
 - Acclimatize mice to the experimental conditions for at least one week.
 - Divide mice into vehicle control and **GSK-4716** treatment groups.
- Drug Administration:
 - Prepare a suspension of **GSK-4716** in the vehicle solution.
 - Administer **GSK-4716** (e.g., 50 mg/kg) or vehicle daily via oral gavage for the duration of the study[2].

- Metabolic Phenotyping:
 - Body Weight and Composition: Monitor body weight regularly. At the end of the study, assess body composition (fat mass and lean mass).
 - Oral Glucose Tolerance Test (OGTT):
 - Fast mice overnight (approximately 16 hours).
 - Administer an oral glucose bolus (e.g., 2 g/kg).
 - Measure blood glucose levels at baseline (0 min) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).
 - Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
- Tissue Collection and Analysis:
 - At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue).
 - Tissues can be snap-frozen in liquid nitrogen for subsequent gene expression or protein analysis.

Experimental Workflow Diagram



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Caption: General experimental workflow for studying **GSK-4716**.

Conclusion

GSK-4716 is a valuable pharmacological tool for elucidating the role of $\text{ERR}\beta$ and $\text{ERR}\gamma$ in metabolic regulation. Through its activation of these orphan nuclear receptors, **GSK-4716** promotes a transcriptional program that enhances mitochondrial biogenesis and function, as well as fatty acid oxidation, primarily in tissues with high energy expenditure. While in vitro studies have demonstrated robust effects on gene expression and mitochondrial parameters, in vivo data suggests a more modest improvement in glucose tolerance without a significant impact on adiposity at the tested doses. Further research is warranted to fully understand the

therapeutic potential and limitations of targeting the ERR β / γ pathway with agonists like **GSK-4716** for the treatment of metabolic disorders. This guide provides a foundational resource for researchers embarking on such investigations.

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